molecular formula C9H12N2O B091937 (2-Ethylphenyl)urea CAS No. 114-32-9

(2-Ethylphenyl)urea

Cat. No.: B091937
CAS No.: 114-32-9
M. Wt: 164.2 g/mol
InChI Key: JVCAOEDDDQNLJU-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)urea is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a 2-ethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

The primary target of (2-Ethylphenyl)urea is the enzyme urease . Urease is present in many different organisms, encompassing bacteria, fungi, and plants . In agriculture, microorganisms found in animal fecal matter and soil are responsible for urea hydrolysis .

Mode of Action

This compound interacts with its target, urease, by inhibiting its activity. Urease catalyzes the hydrolysis of urea to ammonia and carbonic acid . By inhibiting urease, this compound prevents the formation of ammonia, thus reducing its potential toxicity.

Biochemical Pathways

The urea cycle is a crucial metabolic pathway responsible for eliminating excess nitrogen from the body . Nitrogen is obtained through dietary proteins and other nitrogen-containing compounds, and its removal is essential to prevent toxic buildup . By inhibiting urease, this compound affects the urea cycle and disrupts the balance of nitrogen in the body.

Pharmacokinetics

It is known that the stability of urea in solution and pharmaceutical preparations is influenced by temperature, ph, and initial urea concentration . These factors likely also influence the ADME properties of this compound and its impact on bioavailability.

Action Environment

Environmental conditions such as pH, temperature, salt concentration, substrate concentration, activators, and inhibitors may change the three-dimensional shape of urease, altering its rate of activity and/or its ability to bind substrate . These factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

(2-Ethylphenyl)urea interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the urea cycle, a critical metabolic pathway in mammals that converts toxic ammonia into urea . The urea cycle involves several enzymes, including carbamoyl phosphate synthetase, which initiates the cycle by combining ammonia and bicarbonate to form carbamoyl phosphate .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolism processes. For example, urea, a related compound, has been shown to affect cell growth and physiological responses in certain organisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to enzymes involved in the urea cycle, influencing their activity . For instance, it may interact with urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbonic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, urea concentrations in certain environments have been observed to vary seasonally .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study involving cattle fed a low-quality tropical forage, urea supplementation showed variable effects on nitrogen balance and microbial nitrogen production .

Metabolic Pathways

This compound is involved in the urea cycle, a key metabolic pathway in mammals . This pathway involves several enzymes and cofactors, and this compound’s presence can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. For example, urea transporters, which belong to the SLC14A family, mediate the rapid, selective transport of urea down its concentration gradient .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethylphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is mild, efficient, and environmentally friendly . The reaction typically involves the following steps:

  • Dissolution of potassium isocyanate in water.
  • Addition of 2-ethylphenylamine to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Filtration or extraction to isolate the product.

Industrial Production Methods: Industrial production of this compound often involves the reaction of 2-ethylphenylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia to produce the urea derivative. This method, although efficient, requires careful handling of phosgene due to its toxicity .

Chemical Reactions Analysis

Types of Reactions: (2-Ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the ethyl group or the phenyl ring is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products:

Scientific Research Applications

(2-Ethylphenyl)urea has several applications in scientific research:

Comparison with Similar Compounds

    Thiourea: Similar to urea but contains a sulfur atom instead of an oxygen atom. .

    N-Substituted Ureas: Compounds where one or both hydrogen atoms in urea are replaced by alkyl or aryl groups.

Uniqueness: (2-Ethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

(2-ethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCAOEDDDQNLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150627
Record name (2-Ethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-32-9
Record name N-(2-Ethylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethylphenyl)urea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Ethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethylphenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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